Etidronate disodium

描述

Phosphoramidon disodium is a chemical compound derived from cultures of Streptomyces tanashiensis. It is known for its inhibitory effects on several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . The compound is widely used as a biochemical tool due to its enzyme inhibitory properties.

准备方法

膦酰胺多肽二钠盐可以通过一系列化学反应合成,包括特定氨基酸的偶联和膦酰胺基团的引入。合成路线通常包括以下步骤:

氨基酸偶联: 第一步涉及亮氨酸和色氨酸的偶联形成二肽。

磷酸化: 然后使用磷酸化剂对二肽进行磷酸化,以引入膦酰胺基团。

膦酰胺多肽二钠盐的工业生产方法涉及类似的步骤,但按比例放大以满足商业需求。该过程包括严格的质量控制措施,以确保最终产品的纯度和功效。

化学反应分析

膦酰胺多肽二钠盐会经历几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于水解的水以及用于酶抑制的特异性抑制剂。这些反应形成的主要产物是磷酰-L-亮氨酰-L-色氨酸和被抑制的酶复合物。

科学研究应用

Clinical Applications

-

Paget's Disease of Bone

- Indication : Etidronate is indicated for symptomatic Paget's disease, a condition characterized by abnormal and excessive bone remodeling.

- Mechanism : It reduces pain and improves mobility by decreasing osteoclast activity, which leads to lower serum alkaline phosphatase and urinary hydroxyproline levels .

- Efficacy : Studies indicate that etidronate therapy can lead to significant symptomatic relief in about 60% of patients, with long-term suppression of disease activity observed even after cessation of treatment .

-

Heterotopic Ossification

- Indication : Etidronate is used to prevent and treat heterotopic ossification following total hip replacement or spinal cord injury.

- Outcomes : Clinical trials have demonstrated that etidronate reduces the incidence of heterotopic bone formation by approximately two-thirds and retards the progression of existing lesions .

Efficacy in Bone Health

A systematic review highlighted that etidronate significantly impacts bone density and quality in patients with Paget's disease. Histological evaluations showed a decrease in osteoclast number and an increase in lamellar bone formation post-treatment .

Case Studies

- Paget's Disease Management : In a cohort study involving 100 patients treated with etidronate, 75% experienced marked improvement in pain levels and mobility after six months of therapy. Long-term follow-up indicated sustained benefits for up to two years post-treatment cessation .

- Post-Surgical Outcomes : A clinical trial assessed etidronate's effectiveness in preventing heterotopic ossification in patients undergoing hip replacement surgery. Results showed a significant reduction in the formation of ectopic bone compared to control groups, with no adverse effects on surgical outcomes .

Data Tables

作用机制

膦酰胺多肽二钠盐通过抑制特定酶发挥其作用。该机制涉及与酶的活性位点结合,从而阻止底物进入催化位点。 这种抑制是通过形成稳定的酶-抑制剂复合物实现的 。 分子靶标包括热溶菌素、膜金属内肽酶和内皮素转化酶 .

相似化合物的比较

膦酰胺多肽二钠盐类似于其他肽酶抑制剂,如他洛肽素。 它与他洛肽素的不同之处在于单个立体异构中心 。其他类似化合物包括:

他洛肽素: 一种与膦酰胺多肽二钠盐结构相似但立体化学不同的密切相关的肽酶抑制剂。

贝斯他丁: 另一种具有不同作用机制的肽酶抑制剂。

阿马他丁: 一种用于类似生化研究的肽酶抑制剂.

膦酰胺多肽二钠盐因其对多种酶的特定抑制作用及其在科学研究中的广泛应用而独一无二。

属性

InChI |

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZRVHZTAYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29329-71-3, 2666-14-0 | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3794-83-0, 7414-83-7, 29329-71-3 | |

| Record name | Tetrasodium etidronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronate disodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etidronate disodium exert its effects on bone metabolism?

A1: this compound acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, this compound reduces bone turnover and can help to increase bone mineral density. [, , , ]

Q2: What is the significance of this compound's resistance to enzymatic hydrolysis?

A2: Unlike endogenous pyrophosphate, this compound resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.

Q3: Can continuous administration of this compound have adverse effects on bone?

A3: Yes, continuous this compound administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []

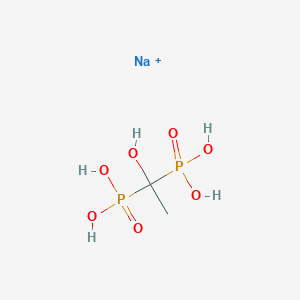

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []

Q5: How does this compound interact with calcium phosphate cement?

A5: this compound exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.

Q6: What are the main therapeutic uses of this compound?

A6: this compound finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]

Q7: How effective is this compound in treating hypercalcemia of malignancy?

A7: this compound effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []

Q8: Can this compound be used to treat osteoporosis in postmenopausal women?

A8: Yes, this compound has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]

Q9: What is the role of this compound in managing Paget's disease of bone?

A9: this compound effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]

Q10: How is this compound administered?

A10: this compound can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.

Q11: Does this compound affect bone scan results?

A11: Yes, this compound can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.

Q12: What are the potential adverse effects of this compound?

A12: While generally well-tolerated, this compound may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]

Q13: What analytical methods are used to determine this compound concentration?

A13: Several analytical techniques are employed for this compound analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。